![molecular formula C4H7NO2S B2710765 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide CAS No. 291514-09-5](/img/structure/B2710765.png)

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

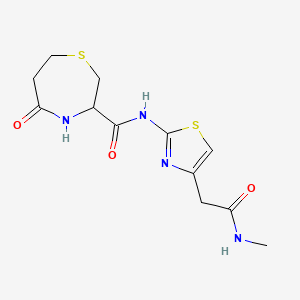

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a chemical compound . It is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide involves a convergent synthesis process. This process uses a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . An organic or an iridium photoredox catalyst and blue LED irradiation are used in this process, and good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a type of saturated bicyclic structure . It is a prevalent scaffold in natural products and synthetic bioactive compounds .Chemical Reactions Analysis

The chemical reactions involving 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide include a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Wissenschaftliche Forschungsanwendungen

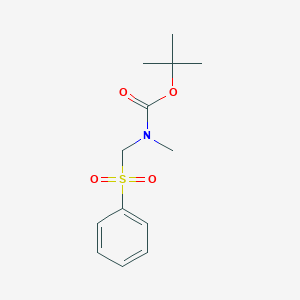

Novel Sulfa-Heterocyclic Compounds Synthesis

New sulfa-heterocyclic compounds containing aziridine moiety derivatives, such as 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide, have been synthesized. These derivatives are used as intermediates in the preparation of other bicyclic compounds with orthogonal protections. The synthesis process involves starting from 2-benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide in alkaline conditions and opening the aziridine moiety with various nucleophiles to give vicinal diamines (Aouf et al., 2008).

Gold-Catalyzed Oxidative Cyclopropanation

N-allylynamides with various functional groups and different substitution patterns can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using IMesAuCl/AgBF4 as a catalyst and pyridine N-oxide as an oxidant. A noncarbene-mediated approach is proposed as the mechanism (Wang et al., 2013).

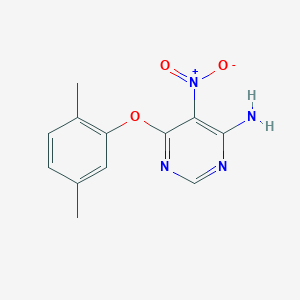

Conformationally Locked Analogues of Nucleoside Building Blocks

Bicyclo[3.1.0]hexane and its heteroanalogues have been used as conformationally locked analogues of nucleoside building blocks. These compounds find use in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Methanoproline 1, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine 2, a constituent of the potent antibiotic trovafloxacin, are prominent examples (Jimeno et al., 2011).

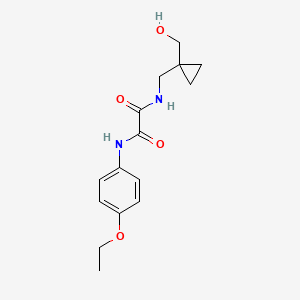

Bridged Bicyclic Thiomorpholines as Medicinal Chemistry Building Blocks

Novel bicyclic thiomorpholine building blocks, such as 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from inexpensive starting materials. These are significant in medicinal chemistry research due to their interesting biological profiles (Walker & Rogier, 2013).

Radical Cation and Neutral Radical of Aza-thia[7]helicene

A study reports an open-shell aza-thia[7]helicene with cross-conjugated electron-rich π-system. The radical cation and neutral radical of this helicene have a unique feature where their singly occupied molecular orbital (SOMO) energy levels are below the highest occupied molecular orbital (HOMO) levels (Wang et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2λ6-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-8(7)2-1-4-3-5(4)8/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANZRYLRSNIGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N2C1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2710683.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2710686.png)

![4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2710688.png)

![N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2710691.png)

![4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2710694.png)

![1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2710696.png)

![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)

![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)

![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)

![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)